molecular formula C18H17N3O5S B10992778 Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10992778
M. Wt: 387.4 g/mol
InChI Key: DLNWURXSBUJWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a thiazole ring, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the quinoline and thiazole intermediates. One common synthetic route involves the following steps:

    Preparation of 4-hydroxy-6-methoxyquinoline: This intermediate can be synthesized through the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions.

    Formation of the thiazole ring: The thiazole ring can be constructed by reacting a suitable thioamide with α-haloketones.

    Coupling of intermediates: The quinoline and thiazole intermediates are then coupled through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or thiazole S-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline or thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other quinoline and thiazole derivatives:

    Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known for their antimalarial activity. This compound is unique due to the presence of both quinoline and thiazole rings, which may confer additional biological activities.

    Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) and ritonavir (an antiretroviral drug) are known for their diverse biological activities

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline ring.

    Quinine: Another antimalarial compound with a quinoline structure.

    Thiamine: A vitamin containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[2-[(6-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O5S/c1-3-26-15(22)6-10-9-27-18(20-10)21-17(24)13-8-19-14-5-4-11(25-2)7-12(14)16(13)23/h4-5,7-9H,3,6H2,1-2H3,(H,19,23)(H,20,21,24)

InChI Key

DLNWURXSBUJWQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.